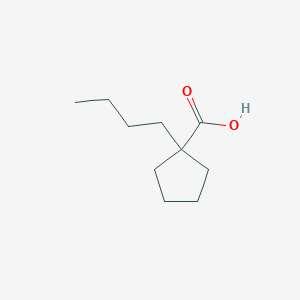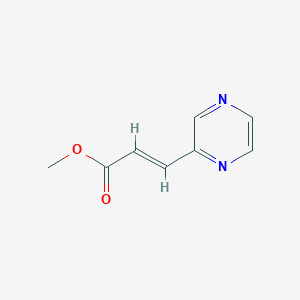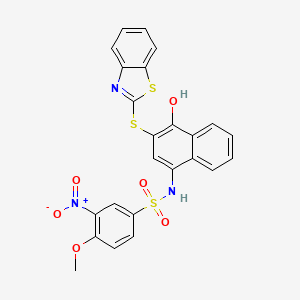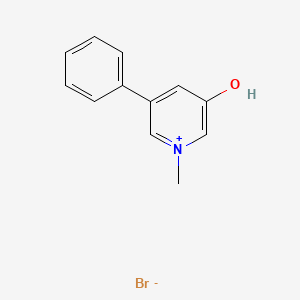
1-Butylcyclopentane-1-carboxylic acid
Overview
Description
1-Butylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a butyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-butylcyclopentane-1-carboxylic acid can be achieved through several methods:
-
Synthetic Routes
Hydrocarboxylation: One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene. This reaction proceeds as follows[ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ]
Grignard Reaction: Another method involves the formation of a Grignard reagent from butyl bromide, followed by its reaction with cyclopentanone and subsequent oxidation to yield the carboxylic acid.
-
Industrial Production Methods
Oxidation of Alkylcyclopentanes: Industrially, this compound can be produced by the oxidation of alkylcyclopentanes using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Chemical Reactions Analysis
1-Butylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation
- The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
-
Reduction
- Reduction of the carboxylic acid group using reagents like lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.
-
Substitution
- The carboxylic acid group can be converted to acid chlorides using reagents like thionyl chloride (SOCl2), which can further undergo nucleophilic substitution reactions.
-
Esterification
- Reaction with alcohols in the presence of acid catalysts can form esters, which are useful intermediates in organic synthesis.
Scientific Research Applications
1-Butylcyclopentane-1-carboxylic acid has several applications in scientific research:
-
Chemistry
- It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
-
Biology
- The compound can be used in the study of metabolic pathways involving carboxylic acids and their derivatives.
-
Medicine
- Potential applications in drug development, particularly in designing molecules with specific biological activities.
-
Industry
- Used in the production of polymers, resins, and other materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-butylcyclopentane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways:
-
Molecular Targets
- The carboxylic acid group can interact with enzymes and receptors, influencing biochemical pathways.
-
Pathways Involved
- It may participate in metabolic pathways involving the synthesis and degradation of fatty acids and other carboxylic acid derivatives.
Comparison with Similar Compounds
1-Butylcyclopentane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
-
Cyclopentanecarboxylic Acid
- Lacks the butyl substitution, resulting in different chemical and physical properties.
-
Cyclohexanecarboxylic Acid
- Contains a six-membered ring instead of a five-membered ring, leading to variations in reactivity and applications.
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
- Features a more strained bicyclic structure, which imparts different chemical behaviors and potential applications.
Properties
IUPAC Name |
1-butylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-6-10(9(11)12)7-4-5-8-10/h2-8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOURNRBIQESQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734458 | |
| Record name | 1-Butylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62410-33-7 | |
| Record name | 1-Butylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658779.png)



![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-3-oxo-7-phenyl-2-(1H-pyrrol-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1658786.png)
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 1-benzothiophene-2-carboxylate](/img/structure/B1658787.png)
![(5E)-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658788.png)
![[4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methyl-3-nitrobenzenesulfonate](/img/structure/B1658789.png)
![N-[2-(4-chlorophenyl)-6-methyl-benzotriazol-5-yl]-2-iodo-benzamide](/img/structure/B1658791.png)
![Ethyl 2-[[4-[4-[(4-ethoxycarbonyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-1,3-thiazole-4-carboxylate](/img/structure/B1658792.png)
![5-Bromo-N-[4-(butan-2-yl)-2-hydroxyphenyl]furan-2-carboxamide](/img/structure/B1658794.png)
![N-[4-(dimethylamino)phenyl]-N~2~-methylglycinamide](/img/structure/B1658796.png)

![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1658800.png)
